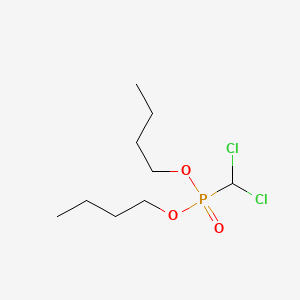

Dibutyl (dichloromethyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66703-06-8 |

|---|---|

Molecular Formula |

C9H19Cl2O3P |

Molecular Weight |

277.12 g/mol |

IUPAC Name |

1-[butoxy(dichloromethyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C9H19Cl2O3P/c1-3-5-7-13-15(12,9(10)11)14-8-6-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

VKHIWQMBJVBHPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C(Cl)Cl)OCCCC |

Origin of Product |

United States |

The Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are fundamental to numerous areas of synthetic chemistry. science.govrsc.org Their utility stems from the unique properties of the phosphorus atom, including its variable oxidation states, multivalency, and ability to form stable bonds with a variety of elements. science.gov These compounds are not merely laboratory curiosities; they are integral components in applications ranging from medicinal chemistry and agriculture to materials science. rsc.org

In the realm of synthetic chemistry, organophosphorus reagents have enabled a vast array of chemical transformations. For instance, phosphines are widely used as ligands in transition-metal-catalyzed cross-coupling reactions, which are pivotal for the construction of complex molecular frameworks. rsc.org The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction that often utilizes phosphonates, are indispensable tools for the formation of carbon-carbon double bonds. rsc.org Furthermore, the inherent chirality that can exist at the phosphorus center has been exploited in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect in drug development. rsc.org

The applications of organophosphorus compounds are widespread. They are found in clinically used drugs and are a cornerstone of many pesticides. rsc.org In materials science, they are utilized as flame retardants and plasticizers. chemicalbook.com The continuous development of new synthetic methods involving organophosphorus compounds underscores their enduring importance in advancing chemical synthesis. science.gov

The Conceptual Framework of Phosphonate Chemistry

Phosphonates are a specific class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom. wikipedia.org This C-P bond is a defining feature, conferring significant chemical stability to the molecule. nih.gov

The synthesis of phosphonates is most classically achieved through the Michaelis-Arbuzov reaction, discovered by August Michaelis and further explored by Aleksandr Arbuzov. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate (B1237965). wikipedia.orgorganic-chemistry.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate. wikipedia.org

Another significant method for phosphonate synthesis is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound, often catalyzed by a base. nih.govnih.gov This reaction is particularly useful for the synthesis of α-hydroxyphosphonates. nih.gov

The chemical properties of phosphonates make them versatile in various applications. They are known to be effective chelating agents for metal ions, a property utilized in water treatment and as antiscalants. wikipedia.orgyoutube.com In medicinal chemistry, the phosphonate group is often used as a stable bioisostere for the phosphate (B84403) group, as seen in antiviral drugs. wikipedia.org

The table below summarizes key synthetic reactions for phosphonates:

| Reaction Name | Reactants | Product Type | Key Features |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite + Alkyl halide | Alkylphosphonate | Forms a stable C-P bond; generally requires heat. wikipedia.orgorganic-chemistry.org |

| Pudovik Reaction | Dialkyl phosphite + Aldehyde/Ketone | α-Hydroxyphosphonate | Base-catalyzed addition to a carbonyl group. nih.govnih.gov |

| Hirao Reaction | Dialkyl phosphite + Aryl halide | Arylphosphonate | Typically requires a palladium catalyst. |

| Kabachnik-Fields Reaction | Amine + Aldehyde/Ketone + Dialkyl phosphite | α-Aminophosphonate | A one-pot, three-component condensation reaction. |

Structural and Electronic Considerations of the Dichloromethylphosphonate Moiety

Esterification and Functionalization Approaches

Esterification and subsequent functionalization represent a direct and widely utilized approach for the synthesis of target phosphonate (B1237965) structures. These methods rely on the modification of pre-existing phosphonate skeletons.

Synthetic Routes to Dialkyl (dichloromethyl)phosphonates

The synthesis of dialkyl (dichloromethyl)phosphonates, such as the dibutyl derivative, can be achieved through several key pathways. A notable method for preparing diethyl (dichloromethyl)phosphonate on a large scale involves the reaction of dichloromethane (B109758) with isopropylmagnesium chloride, which offers high yields and simplified purification. orgsyn.org An alternative route is the direct chlorination of a corresponding (chloromethyl)phosphonate. orgsyn.orgacs.org

The Michaelis-Becker reaction provides a versatile route for synthesizing dibutylalkyl phosphonates. researchgate.net This process involves the deprotonation of dibutyl hydrogen phosphonate with sodium to form dibutylsodium phosphonate, which is then reacted with a suitable alkyl halide to create the desired P-C bond. researchgate.net Furthermore, the electrochemical reduction of diethyl (trichloromethyl)phosphonate has been successfully applied to produce diethyl (chloromethyl)phosphonate, which can serve as a precursor for further chlorination. acs.org A convenient one-pot synthesis of diethyl (dichloromethyl)phosphonate from diethyl phosphite (B83602), chloroform (B151607), and sodium hydroxide (B78521) in the presence of a phase-transfer catalyst has also been reported, showcasing a practical and efficient approach.

A summary of synthetic methods for dialkyl (dichloromethyl)phosphonates is presented below.

| Synthetic Method | Reactants | Key Features | Reference |

| Grignard Reaction | Dichloromethane, Isopropylmagnesium chloride | Convenient for large-scale preparation; improved yield and simplified purification. | orgsyn.org |

| Direct Chlorination | Diethyl (chloromethyl)phosphonate, Chlorinating agent | A common method for introducing the second chlorine atom. | orgsyn.orgacs.org |

| Michaelis-Becker Reaction | Dibutyl hydrogen phosphonate, Sodium, Alkyl halide | Forms a P-C bond via a phosphonate anion intermediate. | researchgate.net |

| Electrochemical Reduction | Diethyl (trichloromethyl)phosphonate | Produces the (chloromethyl)phosphonate precursor. | acs.org |

Chlorination-Based Derivatizations of Phosphonates

Chlorination is a fundamental technique for modifying phosphonate compounds. The direct chlorination of carbanions derived from chloromethylphosphonates is an effective strategy. For instance, the lithium salt of diethyl (chloromethyl)phosphonate can be chlorinated to yield diethyl (dichloromethyl)phosphonate in high yields. acs.org A variety of chlorinating agents can be employed for the derivatization of phosphonates. researchgate.net N-chlorosuccinimide (NCS) is recognized as an environmentally favorable agent for the chlorination of H-phosphinates and H-phosphonates. researchgate.net Other reagents such as oxalyl chloride, sulfuryl chloride, trichloroisocyanuric acid, and chlorine gas are also utilized. researchgate.netresearchgate.net The choice of chlorinating agent can influence the reaction conditions and selectivity. For example, nonoxidative chlorination of dialkyl phosphonates with reagents like oxalyl chloride can produce dialkyl phosphorochloridites, which are valuable synthetic intermediates. researchgate.netacs.org

The table below lists common chlorinating agents used for phosphonates.

| Chlorinating Agent | Application/Notes | Reference |

| N-Chlorosuccinimide (NCS) | Environmentally benign agent for H-phosphonates. | researchgate.net |

| Diethyl (trichloromethyl)phosphonate | Used for chlorination of phosphonate carbanions on a preparative scale. | acs.org |

| Oxalyl Chloride / (COCl)₂ | Used for nonoxidative chlorination to form phosphorochloridites. | researchgate.net |

| Sulfuryl Chloride (SO₂Cl₂) | An alternative chlorinating agent for P(O)-H to P-Cl conversion. | researchgate.net |

| Trichloroisocyanuric Acid (TCCA) | Used for the transformation of P(O)-H bonds to P-Cl. | researchgate.net |

Carbon-Phosphorus Bond Forming Reactions Relevant to Phosphonates

The creation of the carbon-phosphorus (C-P) bond is the cornerstone of phosphonate synthesis. Several powerful reaction classes have been developed for this purpose, each with its own scope and mechanism.

Arbuzov-Type Reaction Sequences

The Michaelis-Arbuzov reaction is a classic and widely used method for forming the C-P bond. wikipedia.org This reaction typically involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite, on an alkyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com The process proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate product. wikipedia.orgresearchgate.net

The reaction is thermally initiated, and the required temperatures can be high (120°C - 160°C), particularly for less reactive alkyl halides. wikipedia.org This has implications for the substrate scope, limiting its use with thermally sensitive molecules. nih.gov Despite this, the Arbuzov reaction remains a fundamental tool for synthesizing a wide array of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgnih.gov A milder variant, the "acyl-Arbuzov" reaction, involves the use of acyl halides and proceeds readily at room temperature. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Dialkyl alkylphosphonate | Fundamental C-P bond formation; often requires heat. | wikipedia.orgorganic-chemistry.org |

| Acyl-Arbuzov | Trialkyl phosphite, Acyl halide | Acyl phosphonate | Milder reaction conditions, often at room temperature. | nih.gov |

Catalytic Cross-Coupling Methodologies (e.g., Palladium- and Copper-catalyzed)

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as a powerful means to form C-P bonds. researchgate.net These methods offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed reactions are prominent in this area, effectively coupling aryl or vinyl halides with H-phosphonates and related species. organic-chemistry.orgorganic-chemistry.org Nickel catalysis has also emerged as a versatile alternative, enabling the cross-coupling of various alcohol derivatives (C-O bonds) with P-H compounds. acs.orgnih.gov This strategy allows for the synthesis of a wide range of C(sp²)-P and C(sp³)-P compounds in good to excellent yields. acs.orgnih.gov

Copper-catalyzed systems are also employed, for instance, in the coupling of H-phosphonates with boronic acids or diaryliodonium salts. organic-chemistry.org More recently, novel catalytic strategies such as dual gold and photoredox catalysis have been developed for the P-arylation of aryldiazonium salts with H-phosphonates, proceeding smoothly at room temperature without the need for a base. rsc.org

| Catalyst System | Coupling Partners | Product Type | Reference |

| Palladium (e.g., Pd(OAc)₂/dppf) | (Het)aryl halides, Secondary phosphine oxides | Tertiary phosphine oxides | organic-chemistry.org |

| Nickel | Alcohol derivatives (C-O), P-H compounds | Organophosphorus compounds | acs.orgnih.gov |

| Copper (e.g., Cu₂O) | H-phosphonates, Boronic acids | Aryl phosphonates | organic-chemistry.org |

| Cobalt/Terpyridine | Arylboronic acids, Alkyl/aryl phosphites | Aryl phosphonates | nih.gov |

| Gold/Photoredox | Aryldiazonium salts, H-phosphonates | Arylphosphonates | rsc.org |

Condensation and Rearrangement Reactions (e.g., Mannich-type, Phosphate-Phosphonate)

Condensation reactions provide another important avenue for C-P bond formation. The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is a three-component condensation of a carbonyl compound, an amine, and a P(O)-H species like a dialkyl phosphite to generate α-aminophosphonates. rsc.orgnih.gov Another key condensation is the Pudovik reaction, which involves the addition of dialkyl phosphites to unsaturated systems like aldehydes and ketones, often catalyzed by a base, to form α-hydroxyphosphonates. mdpi.comresearchgate.net

Rearrangement reactions represent an elegant way to construct C-P bonds through intramolecular migration. The phosphate-phosphonate rearrangement involves the isomerization of phosphoric acid derivatives. nih.govrsc.org In this reaction, a strong base deprotonates a carbon atom adjacent to a heteroatom (like oxygen) that is bonded to a phosphoryl group. nih.govrsc.org This is followed by the migration of the dialkoxyphosphinyl group from the heteroatom to the carbanionic center, driven by the formation of a more stable lithium-heteroatom bond. nih.govrsc.orgtandfonline.com This rearrangement has been studied extensively and generally proceeds with retention of configuration at the migrating phosphorus and carbon centers. nih.govrsc.org

| Reaction Name | Description | Key Intermediate/Feature | Reference |

| Kabachnik-Fields (Phospha-Mannich) | Three-component condensation of an oxo compound, amine, and P(O)-H species. | Forms α-aminophosphonates. | rsc.orgnih.gov |

| Pudovik Reaction | Addition of dialkyl phosphites to carbonyl compounds. | Forms α-hydroxyphosphonates. | mdpi.comresearchgate.net |

| Phosphate-Phosphonate Rearrangement | Base-induced intramolecular migration of a phosphoryl group from a heteroatom to carbon. | Dipole-stabilized α-heteroatom substituted alkyllithiums. | nih.govrsc.orgresearchgate.net |

| Self-Condensation of Acyl Phosphonates | Cyanide-catalyzed reaction of acyl phosphonates to form O-protected tertiary α-hydroxyphosphonates. | Acyl anion equivalent intermediate. | tubitak.gov.tr |

Radical-Mediated Synthesis of Phosphonates

The formation of carbon-phosphorus (C-P) bonds through radical-mediated pathways offers a powerful alternative to traditional methods like the Arbuzov or Michaelis-Becker reactions. These radical approaches often proceed under milder conditions and can exhibit broader functional group tolerance.

One prominent strategy involves the generation of phosphonyl radicals from H-phosphonates or their derivatives, which then add to unsaturated systems or participate in coupling reactions. Visible-light photocatalysis has emerged as a key enabler for these transformations. For instance, a method has been developed utilizing bismuth(III) chloride (BiCl₃) as an inexpensive and low-toxicity photocatalyst. nih.gov Through a ligand-to-metal charge transfer (LMCT) mechanism induced by visible light, a chlorine radical is generated, which then abstracts a hydrogen atom from an H-phosphine oxide to form a phosphonyl radical. nih.gov This radical can then engage in various transformations, including alkylation, amination, and alkynylation, to form C-P bonds. nih.gov The system is noted for its efficiency, requiring low catalyst loading and being scalable. nih.gov

Another advanced approach is the radical Arbuzov reaction, which employs photoredox catalysis to overcome the limitations of the conventional thermal process. chinesechemsoc.org This method utilizes newly developed radical phosphonylation reagents, such as 9-fluorenyl o-phenylene phosphite, in conjunction with an iridium-based photocatalyst. chinesechemsoc.org The reaction proceeds at room temperature and is applicable to a wide range of primary, secondary, and tertiary alkyl bromides or iodides, which are typically challenging substrates for the classic Arbuzov reaction. chinesechemsoc.org The proposed mechanism involves the formation of an alkyl radical from the halide, which then adds to the phosphite reagent to form a phosphoranyl radical intermediate. This intermediate subsequently undergoes β-scission to yield the desired phosphonate product. chinesechemsoc.org

These radical methods represent a significant expansion of the synthetic toolbox for accessing diverse phosphonate structures that might be difficult to obtain through traditional nucleophilic substitution pathways. chinesechemsoc.org

Table 1: Comparison of Selected Radical Phosphonylation Methods

| Method | Catalyst System | Radical Source | Key Features | Reference |

| Bismuth LMCT Catalysis | BiCl₃, Visible Light | H-phosphine oxide | Low-cost, low-toxicity catalyst; broad substrate scope (alkylation, amination, etc.); scalable. | nih.gov |

| Radical Arbuzov Reaction | Iridium Photocatalyst | Alkyl Halides (1°, 2°, 3°) | Mild, room temperature conditions; overcomes limitations of classic Arbuzov; excellent functional group tolerance. | chinesechemsoc.org |

Strategies for Scalable Synthesis of Dichloromethylphosphonates

The development of scalable synthetic routes is crucial for the practical application of chemical compounds. For dichloromethylphosphonates, efficient and high-yielding procedures have been established that are suitable for large-scale preparations.

The procedure involves the slow addition of the Grignard reagent to a solution of diethyl phosphite and chloroform in tetrahydrofuran (B95107) (THF) at low temperatures. orgsyn.org After the reaction is complete, the mixture is quenched and the product is isolated through extraction and subsequent distillation under reduced pressure. orgsyn.org This method has been shown to produce diethyl (dichloromethyl)phosphonate in yields of around 80% and with high purity. orgsyn.org The resulting dichloromethylphosphonate is a valuable intermediate for further synthetic transformations, such as the synthesis of 1,1-dichloroalkenes and terminal alkynes. orgsyn.org

The principles of this synthesis, particularly the choice of a suitable base like a Grignard reagent to mediate the reaction between the dialkyl phosphite and chloroform, are directly applicable to the synthesis of this compound by substituting diethyl phosphite with dibutyl phosphite. The emphasis on simplified purification and high yield makes this strategy particularly attractive for industrial or large-scale laboratory production. orgsyn.org

Table 2: Scalable Synthesis of Diethyl (dichloromethyl)phosphonate

| Step | Reagents & Conditions | Purpose | Yield | Reference |

| 1. Reaction | Diethyl phosphite, Chloroform, Isopropylmagnesium chloride in THF, -40°C to 0°C | Formation of the C-P bond via metalation and reaction with chloroform. | ~80% | orgsyn.org |

| 2. Workup | Saturated NH₄Cl solution, HCl | Quenching of the reaction and neutralization. | orgsyn.org | |

| 3. Isolation | Extraction with Dichloromethane | Separation of the organic product from the aqueous phase. | orgsyn.org | |

| 4. Purification | Distillation under reduced pressure (e.g., 115–119°C/9 mm) | Removal of solvents and impurities to yield the pure product. | orgsyn.org |

Carbanion Chemistry and Reactivity

The presence of the electron-withdrawing phosphonate and dichloro groups significantly acidifies the proton on the dichloromethyl carbon, facilitating the formation of a stabilized carbanion. This carbanion is a key intermediate in several carbon-carbon bond-forming reactions.

Generation and Stabilization of Phosphorylated Carbanions

The generation of the phosphoryl-stabilized carbanion from this compound is typically achieved through deprotonation using a strong, non-nucleophilic base. Common bases employed for this purpose include lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium methoxide (B1231860) (NaOMe). mdpi.comnumberanalytics.com The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the generated carbanion.

The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the phosphorus-oxygen framework of the phosphonate group. The inductive effect of the two chlorine atoms further contributes to the stabilization of this intermediate. This stabilization renders the carbanion less basic but more nucleophilic than a simple alkyl carbanion, allowing it to participate in a variety of subsequent reactions. nih.gov

Stereochemical Aspects of Carbanion Transformations

The stereochemical outcome of reactions involving the carbanion of this compound is a critical aspect, particularly in the synthesis of complex molecules. While specific studies on the stereochemistry of this particular phosphonate are not extensively documented, general principles of stereocontrol in reactions of analogous phosphonate carbanions, such as in the Horner-Wadsworth-Emmons reaction, are well-established.

The stereoselectivity of the olefination is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the steric bulk of both the phosphonate and the carbonyl compound. wikipedia.orgalfa-chemistry.com For instance, in the Horner-Wadsworth-Emmons reaction, the formation of (E)-alkenes is generally favored due to thermodynamic control, where the anti-periplanar arrangement of the bulkiest groups in the transition state is preferred. wikipedia.org However, modifications to the reaction conditions, such as the use of specific bases or additives, can influence the stereochemical course of the reaction.

Olefination Pathways Facilitated by Dichloromethylphosphonates (e.g., Wittig-Horner Analogs)

This compound is a key reagent in olefination reactions, most notably in variations of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comresearchgate.net This reaction provides a reliable method for the synthesis of 1,1-dichloroalkenes from aldehydes and ketones.

The mechanism of the HWE reaction involves the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon of an aldehyde or ketone. wikipedia.org This initial addition forms a tetrahedral intermediate, an oxaphosphetane, which then undergoes elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. The ease of removal of this byproduct is a significant advantage of the HWE reaction over the classical Wittig reaction. mdpi.com

The resulting 1,1-dichloroalkenes are versatile synthetic intermediates that can be further transformed. For example, they can be converted to terminal alkynes upon treatment with a strong base, such as two equivalents of n-butyllithium.

Hydrolytic Stability and Kinetic Studies

The stability of this compound towards hydrolysis is a crucial factor in its handling, storage, and reaction conditions. The ester linkages are susceptible to cleavage under both acidic and basic conditions.

Acid-Catalyzed Cleavage Mechanisms

Under acidic conditions, the hydrolysis of dialkyl phosphonates generally proceeds through a two-step mechanism. The first step involves the protonation of the phosphoryl oxygen, which activates the phosphorus atom towards nucleophilic attack by water. beilstein-journals.org This is followed by the cleavage of one of the P-O-C bonds, releasing an alcohol molecule and forming a phosphonic acid monoester. The second ester group is typically cleaved at a slower rate. The rate of acid-catalyzed hydrolysis can be influenced by the steric bulk of the alkyl groups on the phosphonate. For instance, it has been observed that during acid catalysis, an isopropyl derivative is hydrolyzed faster than a methyl ester. nih.gov

Base-Catalyzed Cleavage Mechanisms

The base-catalyzed hydrolysis of phosphonates also occurs in a stepwise manner. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the phosphorus center. mdpi.com Research on similar compounds, such as diethyl (dichloromethyl)phosphonate, has shown that the presence of the electron-withdrawing dichloromethyl group increases the rate of alkaline hydrolysis compared to unsubstituted alkyl phosphonates. mdpi.com This is attributed to the increased electrophilicity of the phosphorus atom. In contrast to acid-catalyzed hydrolysis, under basic conditions, the reaction of a methyl ester is significantly faster than that of an isopropyl derivative, highlighting the influence of steric hindrance on the reaction rate. nih.gov

The following table presents comparative kinetic data for the hydrolysis of various phosphonate esters to illustrate the influence of structure on reactivity.

| Compound | Catalyst | Relative Rate Constant |

| Diethyl phosphonate | NaOH | 260 |

| Diisopropyl phosphonate | NaOH | 41 |

| Di-tert-butyl phosphonate | NaOH | 0.08 |

Influence of Halogenation on Reaction Kinetics

The presence of two chlorine atoms on the methyl group of this compound significantly influences its reactivity and the kinetics of its reactions. Halogenation is a common strategy in structural modification that is known to alter lipophilicity, but it also has profound electronic effects that impact reaction rates. nih.gov The introduction of halogens can increase both the polarity and polarizability of a molecule, which in turn affects its interactions and the stability of transition states. nih.gov

In the context of organophosphorus compounds, halogen substitution has been shown to have a significant impact on reactivity. nih.govacs.org For instance, studies on related compounds have demonstrated that halogenation can lower the pKa of adjacent functional groups, thereby enhancing the formation of reactive species. nih.govacs.org

The study of reaction kinetics for organophosphorus compounds often involves modeling complex scenarios like pyrolysis or hydrolysis to determine rate constants for various decomposition pathways. researchgate.netrsc.org These pathways can include molecular eliminations and radical reactions. researchgate.net The hydrolysis of phosphonate esters, for example, can proceed through multiple competing pathways, including cleavage at the P-O bond or the C-P bond, each with a distinct rate constant. rsc.org The rapid and complex nature of these reactions highlights that triesters of this type can be highly reactive. rsc.org

A kinetic study of a related phosphonate derivative, dibenzyl (methoxycarbonyl)phosphonate, illustrates the multiple reaction pathways available. The data reveals that hydrolysis occurs via several competitive reactions, with the dominant pathway being the cleavage of the P-O benzyl (B1604629) ester bond.

| Pathway | Description | Products | Rate Constant (k) at 36.4 °C, pH 7.4 (min⁻¹) |

|---|---|---|---|

| k₁ (Dominant) | P-O Bond Cleavage | Benzyl (methoxycarbonyl)phosphonate + Benzyl alcohol | 6.56 × 10⁻³ |

| k₂ | C-P Bond Cleavage (via hydrolysis/decarboxylation) | Dibenzyl phosphite | 3.55 × 10⁻³ |

| k₃ | Side Reaction | Benzyl (benzyloxycarbonyl)phosphonate | 3.59 × 10⁻⁴ |

| k₄ | Side Reaction | Dibenzyl phosphate | 4.24 × 10⁻⁴ |

This table is based on data for dibenzyl (methoxycarbonyl)phosphonate and serves as an illustrative example of kinetic analysis in phosphonate chemistry. rsc.org

Mechanistic Insights from Isotopic Labeling and Advanced Techniques

Gaining deep mechanistic insights into the transformation of phosphonates requires sophisticated analytical methods. Isotopic labeling, in combination with advanced spectroscopic and computational techniques, has become an indispensable tool for tracing reaction pathways and identifying transient intermediates. nih.govnih.gov

A prime example of these techniques in action is the elucidation of the bacterial C-P bond cleavage pathway. nih.gov In this process, researchers used isotopic labeling to follow the transformation of methylphosphonate (B1257008). By employing advanced techniques such as ³¹P-Nuclear Magnetic Resonance (NMR) and multi-dimensional NMR, they were able to identify key intermediates that were previously uncharacterized. nih.gov The study revealed that methylphosphonate first reacts with MgATP to form α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP), which is then hydrolyzed to α-D-ribose-1-methylphosphonate-5-phosphate (PRPn). nih.gov

The subsequent cleavage of the C-P bond in PRPn was shown to proceed through a radical-based mechanism catalyzed by a radical SAM enzyme, which utilizes a [4Fe-4S]-cluster. nih.gov This step generates methane (B114726) and α-D-ribose-1,2-cyclic-phosphate-5-phosphate (PRcP). nih.gov Other advanced methods, such as molecular dynamics simulations, provide further mechanistic understanding by revealing how modifications like phosphorylation can alter a molecule's conformation, its binding affinity for other proteins, and the stability of catalytically active shapes. nih.gov

| Technique | Mechanistic Insight Gained | Example Compound/System | Reference |

|---|---|---|---|

| Isotopic Labeling & Multi-dimensional NMR | Identification of reaction intermediates (RPnTP, PRPn). | Methylphosphonate | nih.gov |

| Radical Trapping & Spectroscopy | Confirmation of a radical-based C-P bond cleavage mechanism. | PRPn and radical SAM enzyme | nih.gov |

| Molecular Dynamics (MD) Simulations | Revealed phosphorylation-induced conformational changes and altered binding affinities. | K-Ras4B protein | nih.gov |

Pathways in Phosphorus Radical Dimerization

The formation of phosphorus-centered radicals from precursors like this compound opens up a variety of reaction pathways beyond simple dimerization. These highly reactive species are key intermediates in numerous synthetic transformations. oaepublish.comresearchgate.net

One plausible mechanism for generating these radicals is through a single electron transfer (SET) process, which can be promoted by a catalyst such as a silver salt. oaepublish.com Once formed, the phosphoryl radical is a versatile intermediate. Instead of simply dimerizing, it can engage in complex cascade reactions. oaepublish.com For example, a common pathway involves the addition of the phosphorus radical to a carbon-carbon double bond. oaepublish.com This step creates a new carbon-centered radical, which can then be trapped intramolecularly or undergo further reactions, leading to the construction of complex molecular scaffolds like phosphorylated oxindoles. oaepublish.com

In other contexts, such as combustion, phosphorus-based radicals (e.g., HPO₂⁻, HPO⁻, PO₂⁻, and PO) play a different role. They act as radical scavengers, which suppresses flame propagation by reacting with other volatile radicals. mdpi.com The study of phosphorus-centered radicals often involves techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to characterize their properties and reactivity. researchgate.net

The following table outlines a proposed pathway for a radical cascade reaction initiated by a phosphoryl radical, demonstrating the complexity of these transformations.

| Step | Process | Description |

|---|---|---|

| 1 | Radical Generation | A H-phosphonate is oxidized by a silver(I) salt (AgNO₃) to generate a phosphoryl radical. |

| 2 | Radical Addition | The phosphoryl radical adds to an alkene double bond, forming a carbon-radical intermediate. |

| 3 | Intramolecular Cyclization | The newly formed carbon radical attacks an aromatic ring within the same molecule, leading to a ring-closure intermediate. |

| 4 | Oxidation and Product Formation | A subsequent single electron transfer with Ag(I) yields the final cyclized product and regenerates the catalyst. |

This table outlines a plausible silver-catalyzed radical cascade reaction mechanism. oaepublish.com

Advanced Synthetic Applications and Derivatization Strategies of Dibutyl Dichloromethyl Phosphonate

Construction of Complex Organic Architectures

The reactivity of the dichloromethylphosphonate group serves as a powerful tool for carbon-carbon bond formation, enabling the synthesis of intricate molecular frameworks. Its utility is particularly notable in the generation of unsaturated systems and in homologation reactions.

Dibutyl (dichloromethyl)phosphonate is a key precursor for generating terminal alkynes from aldehydes, a transformation analogous to the Seyferth-Gilbert homologation. wikipedia.orgsynarchive.com The process typically begins with the deprotonation of the phosphonate (B1237965) using a strong base, such as an alkoxide, to form a dichloromethylphosphonate anion. This anion then attacks the carbonyl group of an aldehyde. The resulting intermediate can undergo a series of transformations, including cyclization to an oxaphosphetane, elimination of dibutyl phosphate (B84403), and rearrangement via a vinylidene carbene, ultimately yielding a one-carbon extended terminal alkyne. organic-chemistry.org This method provides a powerful alternative to other alkyne syntheses like the Corey-Fuchs reaction. synarchive.com

Alternatively, under different conditions, the dichloromethylphosphonate anion can participate in a Horner-Wadsworth-Emmons-type reaction with aldehydes or ketones. This reaction pathway leads to the formation of 1,1-dichloroalkenes, which are themselves valuable synthetic intermediates for cross-coupling reactions and the synthesis of other functionalized alkenes. beilstein-journals.org

The conversion of carbonyl compounds into alkynes using reagents like this compound represents a classic one-carbon homologation, where the final product contains one more carbon atom than the starting aldehyde or ketone. wikipedia.org This transformation is particularly valuable for synthesizing terminal alkynes from aldehydes. The reaction proceeds through the initial nucleophilic addition of the phosphonate carbanion to the carbonyl, followed by a sequence of elimination and rearrangement steps that culminate in the formation of the C-C triple bond. organic-chemistry.orgyoutube.com

Modifications to the original Seyferth-Gilbert protocol, such as the use of the Ohira-Bestmann reagent which generates the reactive diazomethylphosphonate anion in situ under milder basic conditions (e.g., K₂CO₃ in methanol), have broadened the scope of this homologation to include base-sensitive and enolizable aldehydes. organic-chemistry.orgnrochemistry.com While the classic reagent is dimethyl (diazomethyl)phosphonate, the underlying reactivity of the phosphonate carbanion is directly applicable to the anion derived from this compound.

| Starting Aldehyde | Homologated Alkyne Product | Representative Yield |

|---|---|---|

| Benzaldehyde | Phenylacetylene | ~85% |

| Cyclohexanecarboxaldehyde | Ethynylcyclohexane | ~90% |

| (E)-Cinnamaldehyde | 1-Buten-3-ynylbenzene | ~78% |

| 4-Methoxybenzaldehyde | 1-Ethynyl-4-methoxybenzene | ~92% |

| 2-Naphthaldehyde | 2-Ethynylnaphthalene | ~88% |

While direct cascade reactions initiated by this compound are not extensively documented, its primary products—alkynes and dichloroalkenes—are ideal substrates for a wide array of subsequent cascade and cyclization processes. For instance, an alkyne synthesized via homologation can be incorporated into a molecule designed to undergo an intramolecular Diels-Alder reaction, a Pauson-Khand reaction, or an ene-yne metathesis.

Furthermore, related α,β-unsaturated acyl phosphonates have been successfully employed in enantioselective Michael/cyclization cascade reactions to construct complex spirocyclic systems. researchgate.net This demonstrates the potential of phosphonate-derived functional groups to participate in sophisticated, stereocontrolled transformations. The strategic use of this compound to install a reactive alkyne or dichloroalkene moiety can thus serve as the entry point into complex, multi-step synthetic sequences that build molecular complexity rapidly.

Precursors in Functional Material Design

The bifunctional nature of this compound, possessing both a surface-active phosphonate group and a synthetically versatile dichloromethyl group, makes it an excellent building block for designing advanced functional materials, including surface coatings and hybrid nanomaterials.

Phosphonates are well-established as highly effective anchoring groups for the surface modification of a variety of materials, including metal oxides and polymers. researchgate.netresearchgate.net The phosphonate headgroup can form strong, stable dative or covalent bonds with surface hydroxyl groups present on materials like titania (TiO₂), zirconia (ZrO₂), and silica (B1680970) (SiO₂). uantwerpen.be This robust linkage creates a durable organic layer on the inorganic substrate.

The unique advantage of using this compound lies in its dichloromethyl tail group. Once the phosphonate is anchored to a surface, this group serves as a reactive handle for subsequent chemical transformations. It can be converted into other functional groups (e.g., aldehydes, carboxylic acids, or alkynes) or used directly in nucleophilic substitution reactions. This allows for the covalent grafting of polymers, the attachment of biomolecules, or the introduction of specific functionalities to tailor the surface properties, such as hydrophobicity, biocompatibility, or catalytic activity. nih.gov

The principles of surface modification extend to the realm of nanotechnology, where this compound can act as a critical linker for creating organic-inorganic hybrid nanomaterials. uantwerpen.bescience.gov In this context, phosphonates are used to functionalize the surface of nanoparticles, conferring new properties and enabling their integration into larger systems. mdpi.comrepec.org

This compound can be used to coat nanoparticles (e.g., iron oxide, titania, or quantum dots), where the phosphonate group provides a stable connection to the nanoparticle surface. uantwerpen.be The outward-facing, reactive dichloromethyl group can then be used to covalently link the nanoparticle to a polymer matrix, a biological molecule, or another nanomaterial. This strategy allows for the rational design of multifunctional hybrid systems with synergistic properties, such as targeted drug delivery vehicles, advanced catalysts, or components for optoelectronic devices. science.gov

| Component | Material Example | Function within Hybrid System |

|---|---|---|

| Inorganic Nanoparticle Core | Titanium Dioxide (TiO₂) | Provides structural base, photocatalytic or UV-blocking properties. uantwerpen.be |

| Anchoring/Linking Molecule | This compound | Phosphonate group binds to the nanoparticle surface; dichloromethyl group provides a reactive site for further attachment. |

| Functional Organic Shell | Polyethylene glycol (PEG) | Attached via the linker to provide biocompatibility, stealth properties, and improved solubility. |

| Targeting Ligand | Folic Acid or Antibody Fragment | Covalently bound to the organic shell for targeted delivery to specific cells or tissues. |

Integration into Polymer Architectures (e.g., Phosphonate-Bearing Monomers)

The integration of phosphonate groups into polymer backbones imparts unique properties to the resulting materials, such as flame retardancy, ion-exchange capabilities, and biocompatibility. This compound can be envisioned as a key starting material for the synthesis of various phosphonate-bearing monomers, which can then be polymerized to create functional polymers.

A primary strategy for converting this compound into a polymerizable monomer involves the transformation of the dichloromethyl group into a vinyl group. This could potentially be achieved through a two-step process involving a reduction-elimination reaction. The resulting dibutyl vinylphosphonate (B8674324) would then be amenable to various polymerization techniques.

Free radical polymerization is a common method for polymerizing vinyl monomers. rsc.orgresearchgate.net The reactivity of vinyl phosphonate monomers in radical polymerization can be influenced by the nature of the phosphonate group. rsc.org For instance, the polymerization of vinyl phosphonate monomers is often characterized by significant chain transfer reactions. rsc.org

Another approach involves the synthesis of (meth)acrylic-type monomers bearing phosphonate groups. These monomers are generally more reactive in radical copolymerizations. researchgate.net While direct conversion of this compound to a (meth)acrylate monomer is complex, it could be conceptualized through multi-step synthetic routes involving the creation of a hydroxyl or amino functionalized intermediate from the dichloromethyl group, which is then esterified or amidated with methacryloyl chloride.

The synthesis of phosphonate-containing polymers can also be achieved through other polymerization methods like ring-opening polymerization of cyclic phosphonate monomers. mdpi.com The synthesis of such cyclic monomers, however, typically starts from different precursors like phosphorus trichloride (B1173362) and diols. mdpi.com

Table 1: Potential Polymerizable Monomers Derived from this compound and Their Polymerization Characteristics

| Monomer Name | Plausible Synthetic Route from this compound | Polymerization Method | Key Polymer Properties |

| Dibutyl vinylphosphonate | Reduction of the C-Cl bonds followed by elimination | Free Radical Polymerization | Flame retardancy, adhesion |

| Dibutyl (methacryloyloxymethyl)phosphonate | Conversion to dibutyl (hydroxymethyl)phosphonate, followed by esterification with methacryloyl chloride | Free Radical Polymerization | Biocompatibility, dental applications |

| Dibutyl (acrylamidomethyl)phosphonate | Conversion to dibutyl (aminomethyl)phosphonate, followed by reaction with acryloyl chloride | Free Radical Polymerization | Hydrophilicity, biomedical applications |

Ligand Design and Coordination Chemistry Principles

The phosphonate group is an excellent ligand for a wide range of metal ions, forming stable complexes with diverse structural motifs. researchgate.net This has led to the development of numerous phosphonate-based ligands for applications in catalysis, materials science, and analytical chemistry. This compound can serve as a valuable scaffold for the design of novel mono- and multidentate ligands.

A key strategy for ligand synthesis from this compound involves the substitution of the chlorine atoms with donor groups. For instance, reaction with primary or secondary amines can lead to the formation of aminomethylphosphonate (B1262766) ligands. These ligands, which combine a phosphonate group with one or two amino functionalities, are effective chelators for various metal ions, including Cu(II). researchgate.net The presence of the heterocyclic amines, in particular, can significantly enhance the chelating power of the phosphonate. researchgate.net

Similarly, reaction with alcohols or phenols can yield hydroxymethylphosphonate or related ether-linked ligands. The coordination chemistry of such ligands is also well-established, with the phosphonate and hydroxyl groups acting as coordination sites.

The design of multidentate ligands can be achieved by reacting this compound with molecules containing multiple nucleophilic sites. For example, reaction with a diamine could potentially lead to a bis(aminomethylphosphonate) ligand, capable of coordinating to a metal center in a tetradentate fashion.

The coordination behavior of the resulting ligands is governed by several principles. The hard phosphonate oxygen atoms preferentially coordinate to hard metal ions, while the nature of the other donor atoms (e.g., nitrogen in amines) influences the selectivity towards different metal ions. The steric bulk of the dibutyl groups on the phosphonate can also play a role in determining the geometry of the resulting metal complexes.

The complexation of aminomethylphosphonate (AMPA), a related ligand, with various divalent metals has been studied, revealing the formation of both discrete complexes and larger clusters. vu.nlnih.gov The coordination modes are diverse, involving one or two phosphonate oxygen atoms. vu.nl

Table 2: Examples of Ligands Potentially Derived from this compound and Their Coordination Characteristics

| Ligand Name | Plausible Synthetic Route from this compound | Potential Donor Atoms | Example of Coordinated Metal Ion |

| Dibutyl (aminomethyl)phosphonate | Reaction with ammonia (B1221849) or a primary amine | P=O, NH2 | Cu(II) |

| Dibutyl (N,N-diethylaminomethyl)phosphonate | Reaction with diethylamine | P=O, N | Various transition metals |

| Dibutyl (hydroxymethyl)phosphonate | Hydrolysis of the C-Cl bonds | P=O, OH | Lanthanides, alkaline earth metals |

| Bis(dibutoxyphosphinylmethyl)amine | Reaction with ammonia | P=O, NH, P=O | Transition metals |

Theoretical and Computational Investigations of Dibutyl Dichloromethyl Phosphonate

Quantum Chemical Elucidation of Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic structure of molecules like dibutyl (dichloromethyl)phosphonate. These computational techniques provide insights into the arrangement and energies of electrons within the molecule, which fundamentally govern its chemical behavior and reactivity. By solving approximations of the Schrödinger equation, researchers can model the molecule's electron distribution, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) for Molecular and Complex Modeling

Density Functional Theory (DFT) has become a primary tool for the computational study of phosphonates and their complexes due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the more complex many-electron wave function. This approach has been successfully applied to investigate the geometries, electronic properties, and reaction mechanisms of various organophosphorus compounds. rsc.orgresearchgate.net

For instance, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations can also determine vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. Furthermore, DFT is used to compute various reactivity descriptors that help in understanding the molecule's chemical behavior. tsijournals.com

High-Level Ab Initio Approaches (e.g., DLPNO-CCSD(T)) for Energetic and Geometric Analysis

For more accurate energetic and geometric analyses, high-level ab initio methods such as the Domain-based Local Pair Natural Orbital Coupled-Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) are employed. nih.gov The CCSD(T) method is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate results, especially for systems where electron correlation is significant. nih.govarxiv.org However, its computational cost scales steeply with the size of the molecule, limiting its application to smaller systems.

The DLPNO-CCSD(T) method is a more recent development that significantly reduces the computational expense of traditional CCSD(T) by localizing the electron correlation problem, making it applicable to larger molecules like this compound. core.ac.uknist.gov This approach allows for the calculation of accurate reaction energies, activation barriers, and non-covalent interaction energies, which are crucial for understanding the compound's reactivity and intermolecular interactions. nih.govcore.ac.uk The accuracy of DLPNO-CCSD(T) can be systematically improved by tightening the internal thresholds, approaching the canonical CCSD(T) results. arxiv.org

Analysis of Bonding, Charge Distribution, and Electrostatic Potential

Understanding the nature of chemical bonds, how charge is distributed across a molecule, and the resulting electrostatic potential is fundamental to predicting its reactivity and interaction with other molecules. Computational chemistry provides powerful tools to analyze these features for this compound.

Mulliken Population and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule by partitioning the total electron density among the constituent atoms. orientjchem.org This analysis provides a simple picture of the charge distribution and can indicate which atoms are likely to be sites of electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers a more detailed and chemically intuitive picture of bonding. uni-rostock.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis provides information on:

Hybridization: The type of hybrid orbitals (e.g., sp³, sp²) used by each atom to form bonds.

Bonding and Antibonding Orbitals: The occupancy of bonding orbitals (typically close to 2) and the small occupancies of antibonding orbitals, which indicate delocalization and hyperconjugation effects. uni-rostock.de

Donor-Acceptor Interactions: The analysis quantifies the stabilizing energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions are key to understanding phenomena like hyperconjugation and the anomeric effect.

For this compound, NBO analysis can elucidate the nature of the P-C, P-O, and C-Cl bonds, as well as the delocalization of electron density from the oxygen lone pairs to the antibonding orbitals of adjacent groups.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, these studies can provide valuable insights into its synthesis, decomposition, and reactivity with other chemical species.

By employing methods like DFT, researchers can locate the structures of transition states—the high-energy intermediates that represent the bottleneck of a reaction. The energy difference between the reactants and the transition state determines the activation energy, a key parameter in chemical kinetics. For example, computational studies on similar phosphonates have been used to elucidate the reaction pathways of their formation, such as through the Michaelis-Arbuzov or Michaelis-Becker reactions, and to understand why certain pathways may be kinetically unfavorable. rsc.orgresearchgate.net These computational investigations can also model the role of catalysts in lowering the activation energy of a reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecular structure (often the global minimum on the potential energy surface), molecules are in constant motion, adopting a wide range of conformations. Molecular Dynamics (MD) simulations provide a way to explore this dynamic behavior over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field—a set of empirical energy functions that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed picture of the molecule's conformational flexibility and its interactions with its environment.

For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable and populated conformations of the flexible butyl chains.

Study Intermolecular Interactions: Simulate the behavior of the molecule in a condensed phase (e.g., as a pure liquid or in solution) to understand how individual molecules interact with each other through van der Waals forces and dipole-dipole interactions.

Calculate Macroscopic Properties: MD simulations can be used to predict bulk properties such as density, heat of vaporization, and self-diffusion coefficients, which can be compared with experimental data to validate the force field. nih.govresearchgate.net

Force fields for organophosphorus compounds, like the General Amber Force Field (GAFF), can be re-parameterized using quantum chemical data to improve their accuracy for specific molecules like this compound. nih.govresearchgate.net

Broader Academic Implications and Future Research Trajectories

Adherence to Green Chemistry Principles in Phosphonate (B1237965) Synthesis

The synthesis of phosphonates, including Dibutyl (dichloromethyl)phosphonate, is increasingly being examined through the lens of green chemistry. This area of chemical engineering focuses on designing products and processes that minimize the use and generation of hazardous substances. sciencedaily.com The twelve principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for developing more sustainable synthetic routes. nih.gov

For phosphonate synthesis, this involves a shift away from traditional methods that may use hazardous reagents or generate significant waste. researchgate.net Research has focused on developing feasible green chemistry methods, although challenges remain, particularly in the efficient recovery and recycling of phosphorus, which is itself a critical raw material. sciencedaily.com

Key areas of improvement in phosphonate synthesis aligning with green principles include:

Catalysis: Utilizing catalytic reagents, which are highly selective, is superior to using stoichiometric reagents. nih.gov Microwave-assisted transformations, for example, can enhance catalytic reactions like the Arbuzov reaction for forming P-C bonds. researchgate.net

Safer Solvents: Efforts are being made to replace hazardous solvents with more benign alternatives like water or to conduct reactions in solvent-free conditions. researchgate.net

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov

While specific green synthesis routes for this compound are not extensively detailed in current literature, the general advancements in green phosphonate chemistry provide a clear roadmap for its future production. sciencedaily.comrsc.org The continuous regulatory pressure to reduce phosphorus discharge into the environment will likely drive further innovation in this area. researchgate.net

Interdisciplinary Research with Polymer Science and Materials Engineering

The unique properties of the phosphonate group make it a valuable functional moiety for interdisciplinary research, particularly in polymer science and materials engineering. youtube.com The phosphonic acid functional group is utilized for a multitude of applications due to its structural similarity to the phosphate (B84403) moiety and its coordination properties. science.gov This creates opportunities for designing advanced materials with tailored functionalities.

Phosphonates are integral to the development of:

Functional Polymers: The incorporation of phosphonate groups into polymer chains can impart specific properties such as flame retardancy, ion-exchange capabilities, and improved adhesion.

Hybrid Materials: Phosphonic acids are used to create supramolecular or hybrid organic-inorganic materials due to their strong coordination with metal oxides. researchgate.net This allows for the functionalization of surfaces to create materials for applications in catalysis, sorption, and electrochemical devices. mdpi.com

Biomaterials: The ability of phosphonates to target bone makes them crucial in the design of materials for biomedical applications, including drug delivery systems. science.govresearchgate.net

For this compound, the presence of the dichloromethyl group provides a reactive site for further chemical modification. This allows for its potential integration into polymeric structures or for grafting onto material surfaces, paving the way for new research at the intersection of organophosphorus chemistry and materials science.

Emerging Directions in Organophosphorus Chemistry and Ligand Development

Organophosphorus chemistry is a rapidly evolving field, with significant new developments in the synthesis and application of phosphorus-containing compounds. mdpi.comwiley.com A major focus is the design of novel organophosphorus ligands for catalysis, as they are crucial in many industrial and academic chemical transformations. researchgate.net

Recent trends in this area include:

High-Throughput Experimentation (HTE): HTE and data science are being used to accelerate the discovery and optimization of new ligands and catalytic reactions. acs.org

Data-Driven Ligand Design: Comprehensive discovery platforms are being developed to systematically explore the vast chemical space of organophosphorus ligands. These platforms use quantum-mechanical methods and machine learning to predict ligand properties, enabling a more rational approach to catalyst design. nih.gov

Novel Scaffolds: There is a continuous search for new molecular backbones for ligands. Phosphorus heterocycles, for instance, combine the properties of the phosphorus atom with the structural diversity of heterocyclic scaffolds, leading to a wide range of applications. researchgate.net

This compound and related phosphonate esters represent a class of compounds that could be explored within these emerging research paradigms. Their structural and electronic properties can be tuned through synthetic modifications, making them potential candidates for inclusion in next-generation ligand libraries and data-driven discovery workflows.

Potential for Novel Catalytic Systems Based on Phosphonate Scaffolds

The phosphonate group itself can be a key component in the design of novel catalytic systems. Metal phosphonates, which are coordination polymers formed from phosphonate ligands and metal ions, have shown significant promise as heterogeneous catalysts. mdpi.com

Key attributes of phosphonate-based catalytic systems include:

Structural Versatility: The ability to modify the organic R-group in a phosphonate (R-PO(OR')₂) allows for fine-tuning of the resulting material's structure and catalytic activity.

Porosity: Researchers are increasingly interested in synthesizing porous metal phosphonates, which can act as solid sorbents for gas separation or as size-selective catalysts. mdpi.com

Nanozymes: Functionalized nanoparticles containing phosphonate-coordinating metal complexes can act as artificial enzymes (nanozymes), catalyzing reactions like the cleavage of phosphate esters. acs.org Understanding their catalytic mechanisms is crucial for designing more efficient catalysts. acs.org

While the direct catalytic application of this compound has not been explored, its structure serves as a blueprint for developing new ligands for homogeneous catalysis or as a precursor for creating heterogeneous metal phosphonate catalysts. The development of innovative and environmentally friendly enzyme-catalyzed conversion systems is also a promising route for the future. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dibutyl (dichloromethyl)phosphonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or phospha-Michael addition. For example, phospha-Michael reactions with dibutyl phosphonate derivatives require careful control of reaction time (4–18 hours) and steric hindrance of reagents. Lower yields (8–10%) are reported when using bulky substrates like grosshemin, suggesting substrate-reagent compatibility is critical . Optimization via factorial design (e.g., varying catalysts, solvents, and stoichiometry) is recommended to address yield inconsistencies .

Q. How can this compound be characterized chromatographically?

- Methodological Answer : Use reversed-phase HPLC with a dibutylammonium phosphate buffer (pH-adjusted) as the aqueous phase and acetonitrile as the organic phase. Gradient elution (e.g., 70:30 to 50:50 A:B) improves resolution. System suitability tests should include retention time reproducibility and peak symmetry checks . For impurities, tandem mass spectrometry (LC-MS/MS) with electrospray ionization is advised to detect trace intermediates like dichloromethyl-O-aryl phosphonate .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity differences between this compound and analogous phosphonates?

- Methodological Answer : Reactivity is governed by the stability of the conjugated base of the phosphonate. Dibutyl derivatives exhibit faster reaction rates compared to diethyl or dipropyl analogs due to enhanced stabilization of the intermediate by butyl groups, as demonstrated in competing experiments (e.g., 90% yield for diethyl vs. 4% for dibutyl in one-pot reactions). Hammett analysis and kinetic studies are essential to validate nucleophilicity vs. steric effects .

Q. How do environmental factors influence the degradation pathways of this compound in biological systems?

- Methodological Answer : In plant metabolism studies, the compound degrades to dichloromethyl phosphonic acid via hydrolytic cleavage, with a half-life of ~7 days on rice leaves. Radiolabeled (³²P) tracking combined with HPLC-MS can identify transient intermediates. Environmental factors like pH and UV exposure accelerate degradation, necessitating controlled stability studies .

Q. How should researchers resolve contradictions in cytotoxicity data for dibutyl phosphonate-doped polymers?

- Methodological Answer : Discrepancies arise from polymer matrix interactions and phosphonate substituent effects. For example, PANI doped with dibutyl phosphonate shows higher cytotoxicity than PPy-based analogs. Standardize assays (e.g., embryonic stem cell viability and cardiomyogenesis impact) while controlling polymer crystallinity and dopant concentration .

Q. What statistical approaches are effective in reconciling conflicting yield data across synthetic studies?

- Methodological Answer : Multivariate analysis (e.g., ANOVA) can isolate variables like catalyst loading or solvent polarity. For instance, low yields in phospha-Michael additions vs. higher yields in bisphosphorylation reactions may stem from differing electrophilic partners. Design-of-experiments (DoE) models are recommended to map optimal conditions systematically .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.